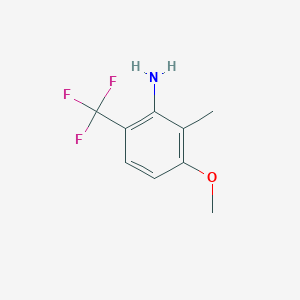

3-Methoxy-2-methyl-6-(trifluoromethyl)aniline

Description

Properties

Molecular Formula |

C9H10F3NO |

|---|---|

Molecular Weight |

205.18 g/mol |

IUPAC Name |

3-methoxy-2-methyl-6-(trifluoromethyl)aniline |

InChI |

InChI=1S/C9H10F3NO/c1-5-7(14-2)4-3-6(8(5)13)9(10,11)12/h3-4H,13H2,1-2H3 |

InChI Key |

KTMAPAWJBNBIGT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1N)C(F)(F)F)OC |

Origin of Product |

United States |

Foundational & Exploratory

Structural Dynamics and Synthetic Utility of 3-Methoxy-2-methyl-6-(trifluoromethyl)aniline

A Technical Whitepaper on Fluorinated Scaffolds in Medicinal Chemistry

Executive Summary & Significance

In the high-stakes arena of drug discovery, the "Magic Methyl" effect and strategic fluorination are pivotal for modulating potency and metabolic stability.[1] 3-Methoxy-2-methyl-6-(trifluoromethyl)aniline (CAS: 2090792-20-2) represents a highly specialized scaffold that combines both strategies within a sterically congested aromatic system.

This whitepaper provides a comprehensive analysis of this molecule, focusing on its steric inhibition of resonance , electronic push-pull mechanisms , and synthetic reactivity . Unlike simple anilines, the 2,6-disubstitution pattern of this molecule creates a "molecular locking" effect, forcing the amino group out of planarity and significantly altering its nucleophilicity—a critical factor for medicinal chemists designing kinase inhibitors or agrochemical actives (e.g., Picolinamide fungicides).

Electronic & Steric Architecture

The "Ortho-Twist" Phenomenon

The defining feature of this molecule is the steric pressure exerted on the primary amine (

-

Steric Bulk: The Van der Waals radius of a

group ( -

Consequence: This steric crowding forces the

bond to rotate, decoupling the lone pair from the ring. This results in increased basicity compared to typical electron-deficient anilines, as the lone pair remains more localized on the nitrogen, despite the strong electron-withdrawing nature of the

Electronic Push-Pull Map

The molecule exhibits a complex electronic landscape:

-

(C6): Strong

-

(C3): Strong

- (C2): Weak donor via hyperconjugation.

Visualization of Steric/Electronic Environment

The following diagram illustrates the steric crowding and electronic vectors acting upon the aniline core.

Figure 1: Steric and electronic interaction map showing the "Ortho-Effect Zone" where the amino group is compressed between the Methyl and Trifluoromethyl groups.

Analytical Characterization (Fingerprinting)[2]

Accurate identification of this isomer relies on distinguishing the specific substitution pattern. The coupling constants (

Predicted NMR Data

Based on substituent additivity rules and verified fluoro-aromatic shifts [1, 6, 8].

| Nucleus | Chemical Shift ( | Multiplicity | Assignment | |

| 3.80 - 3.85 | Singlet | - | ||

| 2.15 - 2.25 | Singlet | - | ||

| 4.00 - 4.50 | Broad Singlet | - | ||

| 6.80 - 6.90 | Doublet | Ar-H (C4) | ||

| 7.30 - 7.40 | Doublet | Ar-H (C5) | ||

| -61.0 to -63.0 | Singlet | - | ||

| ~56.0 | Singlet | - | ||

| ~124.0 | Quartet |

Key Diagnostic: The aromatic region will show a clear AB system (two doublets) for protons at C4 and C5. If the substitution were different (e.g., para-orientation), the splitting pattern would change to singlets or meta-coupling.

Mass Spectrometry (MS)

-

Molecular Ion (

): 205.18 Da.[2] -

Fragmentation: Expect a characteristic loss of the methyl radical (

) or methoxy radical (

Synthetic Pathways & Protocols

Primary Route: Nitro Reduction

The most reliable method for obtaining high-purity aniline is the reduction of its nitro-precursor. This avoids the regioselectivity issues inherent in direct amination.

Reaction Scheme:

Experimental Protocol: Catalytic Hydrogenation

Note: This protocol assumes access to a pressurized hydrogenation apparatus.

Materials:

-

Precursor: 2-methyl-3-methoxy-6-nitro-benzotrifluoride (1.0 eq)

-

Catalyst: 10% Palladium on Carbon (Pd/C) (5 wt% loading)

-

Solvent: Methanol (MeOH) (anhydrous)

-

Hydrogen Gas (

)

Step-by-Step Methodology:

-

Preparation: In a clean autoclave or Parr shaker vessel, dissolve the nitro-precursor in MeOH (0.1 M concentration).

-

Inerting: Add the Pd/C catalyst carefully under a nitrogen blanket (pyrophoric hazard).

-

Hydrogenation: Seal the vessel. Purge with

(3x) and then -

Reaction: Agitate at Room Temperature (25°C) for 4-6 hours. Monitor via TLC (eluent: 20% EtOAc/Hexanes) or LC-MS until the starting material is consumed.

-

Work-up: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with MeOH.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline as a viscous oil or low-melting solid.

-

Purification: If necessary, purify via flash column chromatography (Silica gel, 0

15% EtOAc in Hexanes).

Self-Validation Check:

-

Success Indicator: The disappearance of the yellow color (typical of nitro compounds) and the appearance of the broad

signal in NMR.

Functional Reactivity & Applications

This aniline is a versatile building block. Due to the steric hindrance at the nitrogen, standard nucleophilic attacks (e.g.,

Buchwald-Hartwig Coupling Workflow

The bulky

Figure 2: Optimized Buchwald-Hartwig coupling workflow for sterically hindered anilines.

Sandmeyer Reaction Utility

The amino group can be converted into a halide (I, Br, Cl) or a nitrile (CN) via the diazonium salt, allowing the

References

-

Vertex AI Search. (2025). Synthesis of hindered trifluoromethyl anilines. Retrieved from 3

-

Edelbach, B. L., et al. (2012). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Synthesis, 44, 3595–3597.[4] Retrieved from 4

-

Ye, Y., et al. (2018).[5] Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation. Organic Letters, 20, 1676-1679.[5] Retrieved from 5

-

Meanwell, N. A. (2018). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from 1

-

Appretech Scientific. (2023). Product Catalog: 3-methoxy-2-methyl-6-(trifluoromethyl)aniline. Retrieved from 2

-

Royal Society of Chemistry. (2025).[6] NMR shift prediction data. Retrieved from 6

-

PubChem. (2024).[7] Compound Summary: 3-methoxy-2-(trifluoromethyl)aniline. Retrieved from 8

-

University of Liverpool. (2005). Prediction of 1H NMR Chemical Shifts. Retrieved from 9

Sources

- 1. mdpi.com [mdpi.com]

- 2. appretech.com [appretech.com]

- 3. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

- 6. rsc.org [rsc.org]

- 7. 3-Bromo-2-methoxy-6-(trifluoromethyl)aniline | C8H7BrF3NO | CID 130951394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - 3-methoxy-2-(trifluoromethyl)aniline (C8H8F3NO) [pubchemlite.lcsb.uni.lu]

- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

Physicochemical properties of 3-Methoxy-2-methyl-6-(trifluoromethyl)aniline

Topic: Physicochemical properties of 3-Methoxy-2-methyl-6-(trifluoromethyl)aniline Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

A Strategic Analysis of Electronic, Steric, and Physicochemical Behaviors

Executive Technical Summary

3-Methoxy-2-methyl-6-(trifluoromethyl)aniline (CAS: 2090792-20-2) represents a highly specialized "privileged scaffold" in modern medicinal and agrochemical chemistry.[1] Unlike simple anilines, this molecule possesses a unique 2,6-disubstituted architecture that imparts significant steric protection to the amino group while modulating lipophilicity via the trifluoromethyl (-CF3) moiety.[1][2]

For the researcher, this compound is not merely a building block but a tool for conformation control .[2] The interplay between the bulky -CF3 group at position 6 and the methyl group at position 2 creates a "molecular lock," forcing the aniline nitrogen out of planarity and significantly altering its nucleophilicity and metabolic stability.[1] This guide provides the physicochemical data, structural insights, and experimental protocols required to effectively utilize this scaffold.

Molecular Architecture & Electronic Profile

The "Push-Pull-Steric" Dynamic

To understand the reactivity of this molecule, one must analyze the competing electronic and steric forces:

-

Steric Blockade (The Ortho Effect): The amino group (-NH2) is flanked by a Methyl group (C2) and a Trifluoromethyl group (C6).[1][2] This creates a "steric gate" that retards nucleophilic attack on electrophiles (e.g., acylation, alkylation) but protects the nitrogen from oxidative metabolism.[1][2]

-

Electronic Deactivation:

-

-CF3 (Pos 6): A strong electron-withdrawing group (EWG) via induction (-I) and resonance (-R).[1][2] It dramatically lowers the pKa of the aniline, making it a weak base.[1][2]

-

-OCH3 (Pos 3): While typically an electron donor, its position meta to the nitrogen (and ortho to the methyl) means its inductive withdrawal (-I) dominates over resonance donation regarding the nitrogen lone pair.[1][2]

-

-CH3 (Pos 2): Weakly electron-donating (+I), providing a minor counterbalance to the CF3 group.[1][2]

-

Visualization: Steric & Electronic Map

The following diagram illustrates the steric crowding and electronic vectors affecting the reactive center (N1).[2][3]

Figure 1: Structural Activity Relationship (SAR) map highlighting the steric "pincer" effect of the 2-Me and 6-CF3 groups on the aniline nitrogen.[1]

Physicochemical Specifications

The following data aggregates predicted values based on high-fidelity SAR models and comparative analysis of structural isomers (e.g., 2-methyl-3-trifluoromethylaniline).

| Property | Value / Range | Technical Insight |

| CAS Number | 2090792-20-2 | Unique identifier for this specific isomer.[1][4][5] |

| Molecular Formula | C9H10F3NO | MW: 205.18 g/mol |

| Physical State | Low-melting Solid / Oil | Predicted MP: 35–45°C. The 3-OMe group disrupts crystal packing relative to the parent CF3-aniline.[1][2] |

| pKa (Conjugate Acid) | 2.2 ± 0.3 (Predicted) | Significantly lower than aniline (4.[1][2]6) due to the ortho-CF3 group.[1][2] Requires strong acid (e.g., TFA, HCl) for protonation.[1][2] |

| LogP (Lipophilicity) | 2.6 – 2.9 | The lipophilic CF3 (+1.[1][2]2) and Methyl (+0.[1][2][6][7]5) groups dominate, making it highly permeable in lipid bilayers.[1][2] |

| Solubility | Low (Water)High (DCM, MeOH, DMSO) | < 0.1 mg/mL in water.[1][2] Soluble in organic solvents.[2] |

| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors | The fluorine atoms act as weak acceptors; the methoxy oxygen is a moderate acceptor.[1][2] |

Critical Experimental Protocols

Protocol A: pKa Determination (Spectrophotometric Method)

Why this method? Potentiometric titration is often inaccurate for pKa < 3 due to the leveling effect of water.[1][2] UV-Vis spectrophotometry is more sensitive for weak bases.[1][2]

-

Preparation: Dissolve 5 mg of the aniline in 10 mL of Methanol (stock solution).

-

Buffer System: Prepare a series of aqueous buffers ranging from pH 1.0 to 4.0 (using HCl/KCl).

-

Measurement:

-

Calculation: Plot Absorbance vs. pH at the wavelength of maximum difference. The inflection point determines the pKa.[1][2]

Protocol B: Synthetic Activation (Buchwald-Hartwig Coupling)

Why this method? Standard nucleophilic substitution (SnAr) or amide coupling will fail or proceed slowly due to the 2,6-steric block.[1][2] Palladium catalysis is required to force the C-N bond formation.[2]

-

Catalyst Selection: Use Pd2(dba)3 (1-2 mol%) with a sterically demanding ligand like BrettPhos or XantPhos .[1][2] These ligands are bulky enough to facilitate the reductive elimination step which is often the bottleneck for hindered anilines.[1][2]

-

Base: Use a strong, bulky base like NaOtBu (Sodium tert-butoxide) or Cs2CO3 .[1][2]

-

Solvent: Toluene or 1,4-Dioxane at 100–110°C.

-

Procedure:

Protocol C: Stability & Storage Workflow

The methoxy group at position 3 is potentially susceptible to demethylation under strong Lewis acidic conditions (e.g., BBr3, AlCl3).[1][2]

Figure 2: Recommended handling lifecycle to maintain structural integrity.[1]

Safety & Toxicology Profile

While specific toxicological data for this isomer is limited, its structural class (fluorinated anilines) mandates strict precautions.[1][2]

-

Hazard Statements (GHS):

-

Handling: Always handle in a fume hood. Double-gloving (Nitrile) is recommended due to the high lipophilicity (LogP ~2.[1][2]8) facilitating skin absorption.[1][2]

References

-

Appretech Scientific. (n.d.).[1][2] Product Specification: 3-methoxy-2-methyl-6-(trifluoromethyl)aniline (CAS 2090792-20-2).[1][4][5][8][9] Retrieved from [Link][1][2]

-

Gross, K. C., & Seybold, P. G. (2000).[1][2][10] Substituent Effects on the Physical Properties and pKa of Aniline.[1][2][10] International Journal of Quantum Chemistry.[2][10] [Link]

-

National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CAS 2090792-20-2 and related Fluorinated Anilines.[1] Retrieved from [Link][1][2]

-

Surry, D. S., & Buchwald, S. L. (2008).[1][2] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.[1][2] Angewandte Chemie International Edition.[2] [Link] (Cited for Protocol B).[1][2]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 3-(Trifluoromethoxy)aniline | C7H6F3NO | CID 73753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 4. appretech.com [appretech.com]

- 5. 2090792-20-2|3-Methoxy-2-methyl-6-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Methyl trifluoromethyl aniline | Sigma-Aldrich [sigmaaldrich.com]

- 9. Benzenamine, 3-methoxy-2-methyl-6-(trifluoromethyl)- | 2090792-20-2 [m.chemicalbook.com]

- 10. afit.edu [afit.edu]

The Steric Shield: A Technical Guide to 2-Methyl-6-(trifluoromethyl)aniline Derivatives

This is an in-depth technical guide on 2-methyl-6-(trifluoromethyl)aniline (CAS 88301-98-8), a specialized fluorinated building block used in the synthesis of sterically congested agrochemicals and atropisomeric pharmaceuticals.

Executive Summary & Chemical Profile

2-Methyl-6-(trifluoromethyl)aniline is a "sandwiched" aniline where the amino group is flanked by a methyl group at the ortho position and a trifluoromethyl group at the other ortho position. This specific substitution pattern creates significant steric hindrance and electronic deactivation, making the molecule a critical tool for locking molecular conformation (atropisomerism) and increasing metabolic stability in bioactive compounds.

Crucial Distinction: Do not confuse this molecule with its isomer, 2-methyl-3-(trifluoromethyl)aniline (CAS 54396-44-0), which is the key intermediate for the analgesic Flunixin.[1] The 2,6-substitution pattern of the subject molecule is distinct and far more challenging to synthesize.

Chemical Identity Table

| Property | Specification |

| IUPAC Name | 2-Methyl-6-(trifluoromethyl)aniline |

| CAS Number | 88301-98-8 |

| Molecular Formula | C₈H₈F₃N |

| Molecular Weight | 175.15 g/mol |

| Appearance | Colorless to pale yellow liquid/low-melting solid |

| Key Feature | Sterically hindered primary amine; "Twisted" amide former |

Industrial Synthesis: The Regioselectivity Challenge

The Problem: Direct Nitration Fails

Direct nitration of 2-methylbenzotrifluoride (the most obvious starting material) is widely regarded as inefficient for producing the 2,6-isomer. The trifluoromethyl group is strongly meta-directing, and the methyl group is ortho/para-directing. The synergistic directing effects favor the formation of 2-methyl-5-nitrobenzotrifluoride (leading to the 5-amino isomer) rather than the desired 6-nitro precursor.

The Solution: The Sulfilimine Rearrangement Route

To bypass regioselectivity issues, industrial protocols often employ a rearrangement strategy starting from 1-nitro-2-(trifluoromethyl)benzene . This route utilizes a [2,3]-sigmatropic rearrangement to install the methyl group specifically at the ortho position relative to the amine.

Step-by-Step Protocol (Sulfilimine Route)

-

Carbonylation: 1-Nitro-2-(trifluoromethyl)benzene is reduced with CO (Carbon Monoxide) over a noble metal catalyst (Pd/C or Rh) to yield 2-(trifluoromethyl)phenyl isocyanate .

-

Sulfilimine Formation: The isocyanate reacts with DMSO (Dimethyl sulfoxide) in the presence of a strong acid catalyst to form the N-[2-(trifluoromethyl)phenyl]-S,S-dimethylsulfilimine .

-

Rearrangement (The Key Step): Under basic conditions or heat, the sulfilimine undergoes a Sommelet-Hauser type rearrangement. The sulfur ylide attacks the ortho-position, installing a methylthiomethyl group.

-

Desulfurization: Reductive cleavage (e.g., Raney Nickel/H₂) removes the sulfur moiety, leaving the methyl group and yielding the final 2-methyl-6-(trifluoromethyl)aniline .

Figure 1: The Sulfilimine Rearrangement pathway avoids direct nitration issues, ensuring high regioselectivity for the 2,6-substitution pattern.

Reactivity & Derivatization Strategies

Steric Hindrance & Nucleophilicity

The amino group in 2-methyl-6-(trifluoromethyl)aniline is significantly less nucleophilic than unsubstituted aniline due to:

-

Electronic Deactivation: The -CF₃ group (strong electron-withdrawing group, EWG) pulls electron density from the ring, lowering the HOMO energy of the nitrogen lone pair.

-

Steric Crowding: The bulky -CF₃ and -CH₃ groups create a "picket fence" around the nitrogen, hindering the approach of electrophiles.

Experimental Implication: Standard amide couplings (e.g., with acid chlorides) require elevated temperatures, extended reaction times, or the use of high-activity coupling agents (e.g., HATU, POCl₃) and non-nucleophilic bases (e.g., DIPEA, NaH).

Atropisomerism in Amides

When this aniline is coupled with an ortho-substituted benzoyl chloride or a bulky heteroaromatic acid, the resulting amide bond often exhibits restricted rotation (Atropisomerism).

-

Mechanism: The bulky 2,6-substituents on the aniline ring clash with the substituents on the carbonyl side, locking the N-C(O) bond in a twisted conformation.

-

Application: This is exploited in kinase inhibitors to fit into narrow hydrophobic pockets where a flat molecule would not bind.

Applications in Agrochemicals & Pharma[1][3][4][5]

Agrochemicals: Chloroacetanilide Herbicides

The 2,6-disubstituted aniline motif is a hallmark of Chloroacetanilide herbicides (Pre-emergent weed control).

-

Target Compound: N-(ethoxymethyl)-2'-methyl-6'-trifluoromethyl-2-chloroacetanilide.

-

Mechanism: These compounds inhibit Very Long Chain Fatty Acid (VLCFA) synthesis in weeds. The 2-methyl-6-CF₃ substitution provides a unique balance of lipophilicity and metabolic stability compared to the traditional 2,6-diethyl (e.g., Alachlor) or 2-ethyl-6-methyl (e.g., Acetochlor) analogs.

-

Synthesis Note: The alkylation of the aniline nitrogen with chloromethyl ethyl ether requires phase-transfer catalysis (PTC) to overcome the low nucleophilicity of the sterically hindered amine.

Pharmaceutical Discovery: Kinase Inhibition

In drug discovery, this aniline serves as a "conformation locker."

-

Kinase Selectivity: Many kinase inhibitors (e.g., for p38 MAP kinase or MEK) require a "twisted" biaryl-urea or biaryl-amide structure. Using 2-methyl-6-(trifluoromethyl)aniline forces the molecule out of planarity, potentially improving selectivity for the ATP-binding pocket.

-

Metabolic Blockade: The -CF₃ and -CH₃ groups block the metabolically vulnerable ortho positions, extending the half-life of the drug candidate.

Figure 2: Dual application pathways leveraging the steric and electronic properties of the scaffold.

References

- Synthesis of Sulfilimines and Rearrangement to Anilines.

- Agrochemical Applications (Herbicide Intermediates).

-

Isomer Distinction (Flunixin Intermediate). Title: 2-Methyl-3-(trifluoromethyl)aniline (CAS 54396-44-0).[1][2][3] Source: ChemicalBook / CAS Common Chemistry. URL:[Link][2]

Sources

3-Methoxy-2-methyl-6-(trifluoromethyl)aniline CAS number and identifiers

[1]

Chemical Identity & Structural Characterization[2][3]

3-Methoxy-2-methyl-6-(trifluoromethyl)aniline is a highly functionalized aromatic building block characterized by a crowded substitution pattern. The presence of the electron-withdrawing trifluoromethyl (

| Property | Data |

| CAS Number | 2090792-20-2 |

| IUPAC Name | 3-Methoxy-2-methyl-6-(trifluoromethyl)aniline |

| Molecular Formula | |

| Molecular Weight | 205.18 g/mol |

| SMILES | COc1ccc(c(c1C)N)C(F)(F)F (Isomeric verification required based on exact numbering) |

| Appearance | Off-white to pale yellow solid (typical for substituted anilines) |

| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water.[1] |

| Purity Grade | Typically available at >95% or >98% for research applications. |

Structural Visualization

The compound features a benzene core with four contiguous substituents (including hydrogens), creating significant steric bulk around the amino group.

Figure 1: Connectivity of substituents.[2] The steric environment at C1 is governed by the flanking Methyl (C2) and Trifluoromethyl (C6) groups.

Synthetic Methodologies

The synthesis of 3-Methoxy-2-methyl-6-(trifluoromethyl)aniline is non-trivial due to the specific orientation of substituents. Direct electrophilic substitution is often regiochemically ambiguous. Two primary industrial strategies are employed: Nitration-Reduction of Benzotrifluorides and Nucleophilic Aromatic Substitution (

Strategy A: Nitration-Reduction (The Benzotrifluoride Route)

This route relies on the strong meta-directing effect of the

-

Precursor Selection: The synthesis likely begins with 1-methoxy-2-methyl-4-(trifluoromethyl)benzene .

-

Nitration: Treatment with

.-

The

group (C1) directs ortho/para. Para is blocked by -

The

group (C2) directs ortho (C3) and para (C5). -

The

group (C4) directs meta (C2, C6). -

Convergence: The electronic vectors of

and

-

-

Reduction: The resulting nitro intermediate is reduced using catalytic hydrogenation (

) or metal reduction (

Strategy B: Nucleophilic Aromatic Substitution ( )

Used when regioselectivity in nitration is poor.

-

Starting Material: 2,6-Difluoro-3-methyl-nitrobenzene (or a related fluoronitro derivative).

-

Substitution: Reaction with Sodium Methoxide (

).-

The nucleophile attacks the position activated by the nitro group.

-

-

Trifluoromethylation: If the

group is not present initially, it is often introduced via radical trifluoromethylation (e.g., Langlois reagent) or cross-coupling, though this is less common for this specific scaffold due to cost.

Figure 2: Proposed industrial synthetic pathway via nitration of the methoxy-methyl-benzotrifluoride scaffold.

Reactivity & Functionalization

The chemical behavior of this aniline is defined by the "Ortho-Effect" and the electronic deactivation of the ring by the

Nucleophilicity of the Amine

The amino group is less nucleophilic than in unsubstituted aniline due to:

-

Electronic Withdrawal: The

group (inductive effect, -

Steric Hindrance: The flanking Methyl (C2) and Trifluoromethyl (C6) groups create a "steric gate," making reactions with bulky electrophiles slower.

-

Implication: Amide couplings may require high-energy activating agents (e.g., HATU, POCl3) or elevated temperatures.

Sandmeyer & Diazotization

The amine can be converted into a diazonium salt (

-

Halogens (Cl, Br, I): Via Sandmeyer reaction (CuCl, CuBr).

-

Nitriles (CN): Via CuCN.

-

Hydroxyls (OH): Via hydrolysis, yielding the phenol derivative.

Metabolic Stability

In drug design, the

Applications in Drug Discovery & Agrochemicals[4][5]

This compound serves as a high-value Intermediate (Building Block) rather than a final active ingredient.

Kinase Inhibitors (Pharmaceuticals)

Substituted anilines are critical pharmacophores in kinase inhibitors (e.g., for oncology). The 3-methoxy-2-methyl-6-CF3 motif provides:

-

Lipophilicity: Increases membrane permeability.

-

Conformational Lock: The ortho-substituents force the aniline ring to twist out of plane relative to connected amide bonds, often improving binding selectivity in enzyme pockets.

Agrochemicals (Pyrazoles & Benzamides)

Similar trifluoromethyl-aniline scaffolds are foundational in the synthesis of:

-

SDHI Fungicides: Succinate dehydrogenase inhibitors often link anilines to pyrazole carboxylic acids.

-

Insecticides: Phenyl-pyrazole classes (related to Fipronil) utilize the electron-deficient ring to stabilize radical intermediates or enhance binding to GABA receptors.

Safety & Handling (MSDS Summary)

Hazard Classification (GHS):

-

Acute Toxicity: Harmful if swallowed (H302), in contact with skin (H312), or inhaled (H332).

-

Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

-

Target Organ Toxicity: May cause respiratory irritation (H335).

Handling Protocols:

-

Engineering Controls: Use only in a chemical fume hood. Avoid dust formation.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store under inert gas (Argon/Nitrogen) if long-term storage is required to prevent oxidation of the aniline nitrogen.

References

-

Abovchem . (n.d.). Product Analysis: 3-methoxy-6-methyl-2-(trifluoromethyl)aniline and isomers. Retrieved from

-

Appretech Scientific . (n.d.). Catalog Entry: 3-methoxy-2-methyl-6-(trifluoromethyl)aniline (CAS 2090792-20-2). Retrieved from

-

GuideChem . (2022). Synthesis of substituted methyl-anilines and nitro-precursor methodologies. Retrieved from

-

Royal Society of Chemistry . (2015). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines. RSC Advances. Retrieved from

-

Thermo Fisher Scientific . (2025). Safety Data Sheet: Trifluoromethyl Aniline Derivatives. Retrieved from

Harnessing the Trifluoromethyl Group: A Guide to Enhancing Metabolic Stability in Aniline Building Blocks

An In-Depth Technical Guide:

Introduction: The Strategic Imperative for Metabolic Stability

In the landscape of modern drug discovery, the journey from a promising lead compound to a clinically successful therapeutic is fraught with challenges. Among the most critical hurdles is achieving a desirable pharmacokinetic profile, with metabolic stability being a cornerstone.[1][2] A compound that is rapidly metabolized by the body will likely fail to achieve sufficient exposure at its target site, rendering it ineffective.[1][3] Conversely, a compound that is metabolized too slowly can accumulate, leading to potential toxicity.[1] Trifluoromethylated anilines have emerged as indispensable building blocks in medicinal chemistry, largely due to the profound and predictable impact of the trifluoromethyl (-CF3) group on a molecule's properties.[4][5]

This guide provides an in-depth exploration of the metabolic stability of trifluoromethylated aniline building blocks. We will dissect the physicochemical principles governing this stability, detail the primary metabolic pathways, provide field-proven protocols for in vitro assessment, and discuss the interpretation of the resulting data. This document is intended for drug development professionals, researchers, and scientists seeking to leverage these powerful scaffolds to design safer and more efficacious medicines.

Part 1: The Physicochemical Underpinnings of Enhanced Stability

The strategic replacement of a methyl group (-CH3) or a hydrogen atom with a trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry for enhancing metabolic stability.[6] This enhancement is not coincidental but is rooted in fundamental physicochemical principles.

The defining characteristic is the strength of the carbon-fluorine (C-F) bond, which has a bond dissociation energy of approximately 485 kJ/mol, significantly higher than that of a carbon-hydrogen (C-H) bond (~414 kJ/mol).[7][8] This inherent strength makes the -CF3 group exceptionally resistant to the oxidative enzymatic processes that readily cleave C-H bonds.[6][8]

The primary family of enzymes responsible for Phase I metabolism is the cytochrome P450 (CYP) superfamily, heme-containing monooxygenases that catalyze the majority of oxidative metabolism for xenobiotics.[3][9][10] By strategically placing a robust -CF3 group at a known or suspected site of metabolism, this oxidative pathway can be effectively blocked.[6] This "metabolic switching" forces metabolism to occur at other, potentially less favorable positions, often resulting in a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[6]

Furthermore, the trifluoromethyl group is a potent electron-withdrawing group. This electronic effect can deactivate an adjacent aromatic ring, making it less susceptible to oxidative attack by CYP enzymes.[11] This deactivation is a critical secondary mechanism by which trifluoromethylation enhances the metabolic robustness of the aniline core.

Table 1: Comparative Properties of -CH₃ vs. -CF₃ Groups

| Feature | Methyl Group (-CH₃) | Trifluoromethyl Group (-CF₃) | Rationale for Impact on Stability |

| Metabolic Liability | High | Very Low | The C-F bond is significantly stronger and more resistant to enzymatic cleavage than the C-H bond.[6][7] |

| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing | Deactivates the aromatic ring, making it less prone to oxidative metabolism by CYP enzymes.[11] |

| Lipophilicity | Moderate | High | Increased lipophilicity can improve membrane permeability but must be balanced to avoid non-specific binding.[4][7] |

| Primary Metabolism | Oxidation to alcohol, aldehyde, and carboxylic acid metabolites. | Resistant to oxidation. | Blocking this primary metabolic pathway significantly reduces the rate of clearance.[6] |

Part 2: Navigating the Metabolic Pathways of Trifluoromethylated Anilines

Drug metabolism is broadly categorized into two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.[10] The presence of a -CF3 group profoundly influences both phases.

Phase I Metabolism: The Role of Cytochrome P450

The CYP enzyme family, highly concentrated in the liver, is responsible for approximately 70-80% of all drug metabolism.[3][10] For anilines, key CYP-mediated reactions include:

-

Aromatic Hydroxylation: The addition of a hydroxyl group to the aniline ring. The electron-withdrawing nature of the -CF3 group generally deactivates the ring, making this process less favorable compared to non-fluorinated analogs.[12] When hydroxylation does occur, it is often directed away from the -CF3 substituted ring if other aromatic systems are present in the molecule.[12]

-

N-Oxidation & N-Dealkylation: Oxidation of the nitrogen atom or removal of alkyl groups attached to it.

-

Bioactivation to Reactive Metabolites: A significant concern with anilines is their potential bioactivation to reactive quinoneimine intermediates, which can covalently bind to cellular macromolecules, leading to toxicity.[13][14] While fluorination can modulate the electronic properties and potentially alter the rate of this activation, the risk must still be carefully assessed.[13][15]

Phase II Metabolism: Conjugation Pathways

Following Phase I oxidation, or for compounds with existing functional groups, Phase II enzymes catalyze conjugation reactions. For trifluoromethylated anilines, the primary pathways involve:

-

Glucuronidation: The attachment of glucuronic acid, typically to a hydroxyl group introduced during Phase I. This is a common pathway for phenolic metabolites.[16]

-

Sulfation: The conjugation of a sulfate group, also primarily to hydroxylated metabolites. Studies on trifluoromethylated anilines in rats have shown that ring-hydroxylation followed by sulfation is a major metabolic route.[17][18]

-

N-Conjugation: Direct conjugation at the aniline nitrogen, for instance, with glucuronic acid, has also been identified as a significant metabolic pathway for these compounds.[17]

The diagram below illustrates the principal metabolic transformations that a trifluoromethylated aniline building block may undergo.

Part 3: Experimental Assessment of Metabolic Stability

Evaluating metabolic stability early in the drug discovery process is essential to identify and optimize promising candidates.[19][20] In vitro assays using liver-derived subcellular fractions or cells are the industry standard.[1][21] These assays measure the rate of disappearance of the parent compound over time to determine its intrinsic clearance.[1][20][22]

The workflow for these assays follows a standardized process, from incubation to analysis, designed to provide reproducible and predictive data.

Protocol 1: Liver Microsomal Stability Assay

This assay is a high-throughput method primarily used to evaluate Phase I (CYP-mediated) metabolism.[23] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[21]

-

Rationale: The causality behind this protocol lies in recreating the primary oxidative metabolic environment of the liver. An NADPH-regenerating system is essential because CYP enzymes require NADPH as a cofactor for their catalytic cycle.[24] By measuring the disappearance of the test compound in the presence, but not the absence, of this cofactor, we can specifically attribute the metabolism to NADPH-dependent enzymes like CYPs.[25]

-

Materials:

-

Pooled liver microsomes (human, rat, mouse, etc.).

-

Test compound stock solution (e.g., 10 mM in DMSO).

-

Phosphate buffer (e.g., 100 mM, pH 7.4).[25]

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[25]

-

Positive control compounds (e.g., Testosterone, Verapamil).

-

96-well incubation plate and collection plate.

-

Quenching solution: Ice-cold acetonitrile or methanol with an internal standard.

-

Incubator shaker set to 37°C.[25]

-

Centrifuge.

-

LC-MS/MS system for analysis.

-

-

Step-by-Step Methodology:

-

Preparation: Thaw pooled liver microsomes on ice. Prepare working solutions of the test compound and positive controls by diluting stock solutions in buffer (final concentration typically 1-3 µM).[26] Prepare the microsomal solution (e.g., 0.5 mg/mL protein) and the NADPH regenerating system in phosphate buffer.[26]

-

Incubation Setup: In a 96-well plate, add the microsomal solution to each well. Add the test compound working solution and pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[6]

-

Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. This marks time T=0.[6] For negative controls, add buffer instead of the NADPH system.[25]

-

Time Points: At predetermined time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding a volume of ice-cold quenching solution to the corresponding wells.[26]

-

Sample Processing: Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to precipitate proteins.

-

Analysis: Carefully transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.

-

Protocol 2: Hepatocyte Stability Assay

This assay utilizes intact liver cells (hepatocytes) and provides a more comprehensive assessment of metabolism, as these cells contain both Phase I and Phase II enzymes, as well as active transporter systems.[19][27][28]

-

Rationale: Cryopreserved hepatocytes offer a system that more closely mimics the in vivo liver environment.[22] Unlike microsomes, they contain the cytosolic enzymes responsible for Phase II conjugation (e.g., UGTs, SULTs) and do not require an external cofactor system.[19] This allows for a more complete picture of a compound's intrinsic clearance. For low-turnover compounds, plated hepatocytes can be used for longer incubation times (e.g., up to 24 hours) to obtain more accurate clearance values.[29]

-

Materials:

-

Cryopreserved hepatocytes (human, rat, etc.).[22]

-

Hepatocyte incubation medium (e.g., Williams' Medium E).[29]

-

Test compound stock solution (e.g., 10 mM in DMSO).

-

Positive control compounds (e.g., 7-Hydroxycoumarin, Verapamil).

-

Coated 96-well plates (if using plated hepatocytes).

-

Quenching solution: Ice-cold acetonitrile with an internal standard.[27]

-

Incubator shaker set to 37°C.[28]

-

Centrifuge.

-

LC-MS/MS system for analysis.[22]

-

-

Step-by-Step Methodology:

-

Hepatocyte Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and transfer them to pre-warmed incubation medium. Perform a cell count and viability check. Dilute the cell suspension to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL).[28]

-

Incubation Setup: Add the hepatocyte suspension to the wells of a 96-well plate. Pre-incubate at 37°C for 10-15 minutes.

-

Reaction Initiation: Initiate the reaction by adding the test compound working solution (final concentration typically 1 µM) to the wells.[28]

-

Time Points: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), transfer an aliquot of the cell suspension into a collection plate containing ice-cold quenching solution.[26][27]

-

Sample Processing: After the final time point, centrifuge the collection plate to pellet cell debris and precipitated proteins.

-

Analysis: Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.[27]

-

Part 4: Data Interpretation and Predictive Power

The primary output from these assays is the concentration of the parent drug remaining over time. This data is used to calculate key pharmacokinetic parameters.

-

Half-Life (t½): The time required for 50% of the compound to be metabolized. This is determined from the slope (k) of the natural logarithm of the percent remaining parent compound versus time.

-

Equation: t½ = 0.693 / k[29]

-

-

Intrinsic Clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug, independent of other physiological factors like blood flow.[20][22]

These in vitro CLint values can then be scaled using established models (e.g., the well-stirred liver model) to predict in vivo hepatic clearance, bioavailability, and half-life in humans and preclinical species.[22][27]

Table 2: Illustrative Impact of Trifluoromethylation on Metabolic Stability

| Parameter | Drug without -CF₃ Group (e.g., with -CH₃) | Drug with -CF₃ Group | Rationale for Change |

| In Vitro Half-life (t½) | Shorter | Longer | The -CF₃ group blocks a primary site of metabolism, reducing the overall rate of metabolic clearance.[6] |

| Intrinsic Clearance (CLint) | Higher | Lower | A lower rate of metabolism translates directly to a lower intrinsic clearance value, indicating greater stability.[6] |

| Number of Metabolites | Generally higher | Significantly reduced | By inhibiting oxidation at the target site, the formation of downstream metabolites from that pathway is prevented.[6] |

In Silico Approaches: The Predictive Frontier

In parallel with in vitro testing, computational (in silico) models are increasingly used for the early prediction of metabolic fate.[30][31] These models use machine learning and rule-based systems to:

-

Predict the most likely sites of metabolism (SoMs) on a molecule.[30]

-

Identify which CYP isoforms are likely responsible for the metabolism.

-

Predict the structures of potential metabolites.[31]

-

Estimate metabolic stability and clearance.

These predictive tools allow medicinal chemists to virtually screen and prioritize compounds, designing molecules with improved metabolic properties before they are even synthesized, thereby saving significant time and resources.[30][32]

Conclusion

The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal for overcoming metabolic liabilities. Its ability to block oxidative metabolism through strong C-F bonds and electronic deactivation provides a rational and often successful strategy for enhancing drug stability.[5][7][8][33] However, this is not a universal solution. A comprehensive understanding of the underlying metabolic pathways and rigorous experimental evaluation using robust in vitro assays, such as those detailed in this guide, are imperative. By integrating physicochemical principles, detailed experimental protocols, and predictive in silico tools, drug development professionals can effectively harness the properties of trifluoromethylated aniline building blocks to design the next generation of safe and effective therapeutics.

References

- Metabolic Stability in Drug Development: 5 Assays. (2023, October 9). WuXi AppTec.

- Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.

- Microsomal Stability Assay Protocol. AxisPharm.

- Protocol for the Human Liver Microsome Stability Assay.

- Pelkonen, O., & Turpeinen, M. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed.

- Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io.

- Hepatocyte Stability. Cyprotex ADME-Tox Solutions | Evotec.

- Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, December 9). Protocols.io.

- Metabolic Stability Assays. Merck Millipore.

- In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025, November 19).

- Protocol for the Rat Hepatocyte Stability Assay.

- 3,5-Bis(trifluoromethyl)aniline: A Key Building Block in Pharmaceutical Synthesis. (2026, January 24). NINGBO INNO PHARMCHEM CO.,LTD.

- Metabolic Stability and Metabolite Analysis of Drugs. (2024, April 29).

- In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds. Thermo Fisher Scientific.

- The Power of Fluorine: Accelerating Innovation with Trifluoromethylated Anilines. (2026, February 12). Techemdry.

- Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025, August 3). Protocols.io.

- Mutch, P. J., et al. (2003). The metabolism of 2-trifluormethylaniline and its acetanilide in the rat by 19F NMR monitored enzyme hydrolysis and 1H/19F HPLC-NMR spectroscopy. PubMed.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PMC.

- 4-(Trifluoromethyl)aniline. Chem-Impex.

- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.

- Tugnait, M., et al. (2002). The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR. PubMed.

- The Versatility of Anilines in Chemical Synthesis: A Look at 4-Nitro-3-(trifluoromethyl)aniline. (2026, February 13). NINGBO INNO PHARMCHEM CO.,LTD.

- A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Benchchem.

- A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery. Benchchem.

- Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. (2025, January 13). MDPI.

- van Ommen, B., et al.

- Stepan, A. F., et al. (2020).

- Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innov

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). MDPI.

- Trifluoromethylarylation of alkenes using anilines. (2023, October 27). PMC.

- Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PMC.

- METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Reviews.

- Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023, May 15). MDPI.

- The Role of Cytochrom P450 in Drug Metabolism. International Journal of Research in Pharmacy and Allied Science.

- What's the importance of cytochrome P450 metabolism?. (2024, November 22). Optibrium.

- Novel Bioactivation Mechanism of Reactive Metabolite Formation from Phenyl Methyl-Isoxazoles.

- Tackling metabolism issues in drug discovery with in silico methods. (2024, November 18). AZoNetwork.

- MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering. (2024, July 31). PMC.

- Hepatic Drug Metabolism and Cytochrome P450. (2023, January 4). OpenAnesthesia.

- Bioactivation of Structural Alerts. (2019, November 17). Drug Hunter.

- In silico prediction of metabolic trait robustness in microbial cells. (2026, January 9). bioRxiv.org.

Sources

- 1. researchgate.net [researchgate.net]

- 2. longdom.org [longdom.org]

- 3. optibrium.com [optibrium.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs [mdpi.com]

- 10. openanesthesia.org [openanesthesia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. annualreviews.org [annualreviews.org]

- 13. Reaction pathways for biodehalogenation of fluorinated anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. drughunter.com [drughunter.com]

- 15. Strategies to Mitigate the Bioactivation of Aryl Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The metabolism of 2-trifluormethylaniline and its acetanilide in the rat by 19F NMR monitored enzyme hydrolysis and 1H/19F HPLC-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 20. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. qbd.creative-diagnostics.com [qbd.creative-diagnostics.com]

- 22. nuvisan.com [nuvisan.com]

- 23. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 24. researchgate.net [researchgate.net]

- 25. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 26. Metabolic Stability Assays [merckmillipore.com]

- 27. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 28. protocols.io [protocols.io]

- 29. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - US [thermofisher.com]

- 30. news-medical.net [news-medical.net]

- 31. MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 32. biorxiv.org [biorxiv.org]

- 33. mdpi.com [mdpi.com]

A Technical Guide to the Crystallographic Analysis of 3-Methoxy-2-methyl-6-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies required for the crystallographic analysis of the novel small molecule, 3-Methoxy-2-methyl-6-(trifluoromethyl)aniline. While a definitive crystal structure for this specific compound is not publicly available in crystallographic databases as of the time of this writing, this document serves as an expert-level walkthrough of the entire process, from initial sample preparation to the final analysis and interpretation of crystallographic data. It is designed to equip researchers in drug development and materials science with the foundational knowledge and practical insights necessary to conduct such an analysis, ensuring scientific rigor and data integrity. The guide emphasizes the causality behind experimental choices and outlines self-validating protocols, grounded in authoritative standards of single-crystal X-ray diffraction.

Introduction: The Significance of Crystallographic Data in Drug Development

The three-dimensional atomic arrangement of a molecule, as determined by single-crystal X-ray diffraction (SCXRD), is fundamental to understanding its physicochemical properties and biological activity.[1][2] For a compound like 3-Methoxy-2-methyl-6-(trifluoromethyl)aniline, which contains key pharmacophoric features such as a trifluoromethyl group, a methoxy group, and an aniline moiety, the precise knowledge of its crystal structure is invaluable. This data reveals critical information on bond lengths, bond angles, and intermolecular interactions, which directly influence properties like solubility, stability, and binding affinity to biological targets.[3][4] In the context of drug design, a well-defined crystal structure can guide lead optimization, aid in the understanding of structure-activity relationships (SAR), and is essential for patent protection.

Foundational Step: Comprehensive Database Search

Before embarking on any experimental work, a thorough search of existing crystallographic literature and databases is imperative. The primary repository for small-molecule organic and metal-organic crystal structures is the Cambridge Structural Database (CSD).[5][6] A comprehensive search of the CSD is the most efficient way to determine if the crystal structure of 3-Methoxy-2-methyl-6-(trifluoromethyl)aniline has been previously determined and deposited.

Workflow for CSD Search:

Caption: Workflow for searching the Cambridge Structural Database.

Experimental Determination of Crystallographic Data

In the absence of a published structure, the following sections detail the experimental workflow for determining the crystallographic data of 3-Methoxy-2-methyl-6-(trifluoromethyl)aniline.

Synthesis and Purification

The first and most critical step is to obtain a pure, crystalline sample of the target compound. Various synthetic routes for trifluoromethylated anilines have been reported in the literature, often involving multi-step reactions.[7] A potential synthetic pathway could involve the appropriate substitution of a benzene ring followed by reduction of a nitro group to the aniline.

Purity is paramount. The presence of impurities can inhibit crystal growth or lead to a disordered crystal lattice, making structure solution impossible. High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) should be used to confirm the purity of the synthesized compound to be >99%.

Crystal Growth: The Art and Science

Growing single crystals suitable for X-ray diffraction is often the most challenging part of the process. The goal is to obtain a single crystal with dimensions of approximately 0.1-0.3 mm in each direction, free of cracks and defects. Several techniques can be employed:

-

Slow Evaporation: This is the most common method. A saturated solution of the compound is prepared in a suitable solvent or solvent mixture and left undisturbed in a loosely covered vial. The slow evaporation of the solvent increases the concentration, leading to nucleation and crystal growth.

-

Solvent/Anti-Solvent Diffusion: The compound is dissolved in a "good" solvent, and an "anti-solvent" (in which the compound is poorly soluble) is carefully layered on top. Diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization at the interface.

-

Vapor Diffusion: Similar to the above, the compound is dissolved in a solvent, and a vial containing this solution is placed in a larger, sealed container with an anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.

-

Cooling: A saturated solution is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can lead to the formation of high-quality crystals.

Solvent selection is crucial. A range of solvents with varying polarities should be screened. For 3-Methoxy-2-methyl-6-(trifluoromethyl)aniline, solvents such as ethanol, methanol, acetone, ethyl acetate, and hexane, or mixtures thereof, would be appropriate starting points.

Single-Crystal X-ray Diffraction (SCXRD)

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[2][3]

-

Crystal Mounting: A well-formed single crystal is selected under a microscope and mounted on a thin glass fiber or a loop with a cryo-protectant oil.

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal.[3] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots.

-

Unit Cell Determination: From the positions of a small number of initial diffraction spots, the dimensions and angles of the unit cell (the basic repeating unit of the crystal lattice) are determined.

-

Full Data Collection: A complete dataset is collected by rotating the crystal through a range of angles and recording the intensities and positions of thousands of diffraction spots.

Sources

- 1. X-ray Diffraction (XRD) | Anton Paar Wiki [wiki.anton-paar.com]

- 2. Single Crystal X-Ray Diffraction (SC-XRD) | Western Kentucky University [wku.edu]

- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 4. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]

- 5. lib.umassd.edu [lib.umassd.edu]

- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 7. jelsciences.com [jelsciences.com]

Methodological & Application

Application Note: A Guide to the Buchwald-Hartwig Amination of the Sterically Hindered 3-Methoxy-2-methyl-6-(trifluoromethyl)aniline

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing Complexity in C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within drug discovery and materials science, where the arylamine motif is a ubiquitous feature in a vast array of functional molecules.[1][2] Among the methodologies developed to forge this critical linkage, the Palladium-catalyzed Buchwald-Hartwig amination stands out as a robust and versatile transformation.[3] This reaction enables the coupling of amines with aryl halides and pseudohalides, offering a significant improvement over classical methods that often require harsh conditions and have limited substrate scope.[4]

A persistent challenge in synthetic chemistry is the coupling of sterically hindered substrates. Aniline derivatives with substitution at the ortho-positions, such as 3-Methoxy-2-methyl-6-(trifluoromethyl)aniline, present a significant steric barrier around the nitrogen nucleophile. Successfully coupling such substrates is crucial for accessing complex, three-dimensional molecular architectures that are increasingly important in the design of next-generation pharmaceuticals. This guide provides a detailed examination of the critical parameters and a comprehensive protocol for the successful Buchwald-Hartwig amination of this challenging aniline substrate, grounded in mechanistic understanding and field-proven strategies.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Buchwald-Hartwig amination hinges on a well-defined catalytic cycle involving a palladium catalyst. Understanding this cycle is paramount for rational troubleshooting and optimization. The generally accepted mechanism proceeds through four key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][6] The cycle begins with an active Pd(0) species, which is typically generated in situ from a palladium(II) precatalyst.

The choice of ligand is critical, as it modulates the steric and electronic properties of the palladium center, influencing the rate and efficiency of each step in the cycle.[2] For sterically demanding substrates, bulky and electron-rich ligands are essential to promote the challenging reductive elimination step and prevent catalyst decomposition.[3]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Core Principles for Coupling Hindered Substrates

The successful amination of 3-Methoxy-2-methyl-6-(trifluoromethyl)aniline requires careful selection of the catalyst system, base, and solvent to overcome the inherent steric repulsion.

-

Catalyst and Ligand Selection : This is the most critical decision. For sterically congested couplings, standard catalysts are often insufficient. Highly active systems composed of a palladium source and a bulky, electron-rich biaryl monophosphine ligand are required.[7][8] Using well-defined, air-stable palladium precatalysts (e.g., G3 or G4 palladacycles) is highly recommended as they provide more reproducible results by ensuring efficient generation of the active Pd(0) species.[5]

-

Base Selection : The base plays a crucial role in deprotonating the amine-palladium complex to form the key palladium-amido intermediate.[10] A strong, non-nucleophilic base is essential to ensure this step is efficient without competing in side reactions.

-

Recommended Bases : Sodium tert-butoxide (NaOtBu) is a common and effective choice.[5] For substrates sensitive to alkoxides, alternatives like lithium bis(trimethylsilyl)amide (LHMDS) or strong carbonate/phosphate bases (e.g., Cs₂CO₃, K₃PO₄) can be employed, though they may require higher temperatures.[11][12]

-

-

Solvent and Temperature : Anhydrous, aprotic solvents are standard to prevent quenching of the base and catalyst deactivation.

-

Recommended Solvents : Toluene and 1,4-dioxane are excellent first choices due to their ability to dissolve the reactants and their suitable boiling points for thermal reactions.[5] Tetrahydrofuran (THF) is also used, particularly with LHMDS as a base.[13] Reaction temperatures typically range from 80-110 °C, and optimization within this range is often necessary to balance reaction rate with catalyst stability.[5]

-

Detailed Experimental Protocol

This protocol describes a representative procedure for the coupling of 3-Methoxy-2-methyl-6-(trifluoromethyl)aniline with a generic aryl bromide. Note: All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk line techniques.

Materials & Equipment:

-

Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

-

Glovebox or Schlenk line for inert atmosphere

-

Palladium precatalyst (e.g., RuPhos Pd G3)

-

Aryl bromide (1.0 equiv)

-

3-Methoxy-2-methyl-6-(trifluoromethyl)aniline (1.2 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous toluene (to achieve ~0.2 M concentration)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup : In a glovebox, add the aryl bromide (1.0 mmol), sodium tert-butoxide (1.4 mmol, 135 mg), and the RuPhos Pd G3 precatalyst (0.02 mmol, 2 mol%, 16.7 mg) to the Schlenk flask.

-

Reagent Addition : Add 3-Methoxy-2-methyl-6-(trifluoromethyl)aniline (1.2 mmol, 246 mg) to the flask, followed by anhydrous toluene (5 mL).

-

Reaction Execution : Seal the flask tightly with a Teflon screw cap. Remove the flask from the glovebox and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously.

-

Monitoring : Monitor the reaction progress periodically by TLC or GC-MS analysis of small aliquots until the aryl bromide is consumed (typically 4-24 hours).

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding 10 mL of water.

-

Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Purification : Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the desired N-aryl product.

-

Characterization : Confirm the identity and purity of the final product using NMR spectroscopy and mass spectrometry.

Summary of Key Reaction Parameters

The following table summarizes the crucial parameters for this transformation, providing a starting point for optimization.

| Parameter | Recommended Condition | Rationale & Considerations |

| Palladium Source | RuPhos Pd G3 (or similar) | Air-stable precatalyst ensures reliable activation and high activity for hindered substrates.[9] |

| Catalyst Loading | 1-3 mol% | Lower loadings may be possible upon optimization, but 2 mol% is a robust starting point. |

| Ligand | RuPhos (as part of precatalyst) | Bulky, electron-rich ligand essential for the reductive elimination of sterically demanding products.[9] |

| Base | NaOtBu or LHMDS | Strong, non-nucleophilic base required to efficiently generate the palladium-amido complex.[5][11] |

| Solvent | Anhydrous Toluene or Dioxane | Aprotic solvents prevent side reactions and offer a suitable temperature range.[5] |

| Temperature | 90 - 110 °C | Provides sufficient thermal energy to overcome activation barriers, especially for challenging substrates. |

| Reaction Time | 2 - 24 hours | Highly dependent on the specific aryl halide; should be monitored for completion. |

Conclusion

The Buchwald-Hartwig amination of sterically encumbered anilines like 3-Methoxy-2-methyl-6-(trifluoromethyl)aniline is a challenging yet highly rewarding transformation. Success relies on a rational approach to reaction design, prioritizing highly active catalyst systems featuring bulky biarylphosphine ligands. By understanding the underlying mechanism and carefully controlling the key reaction parameters, researchers can reliably synthesize complex arylamine structures that are of high value in pharmaceutical and materials chemistry, pushing the boundaries of molecular design.

References

Sources

- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Application Notes and Protocols for 3-Methoxy-2-methyl-6-(trifluoromethyl)aniline as a Pharmaceutical Intermediate

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

3-Methoxy-2-methyl-6-(trifluoromethyl)aniline, a polysubstituted aniline derivative, represents a sophisticated building block for the synthesis of complex pharmaceutical agents. Its unique trifluoromethyl moiety, coupled with the electronic and steric influence of the methoxy and methyl groups, offers medicinal chemists a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. The trifluoromethyl group is well-known for its ability to enhance metabolic stability, improve receptor binding affinity, and increase lipophilicity, all of which are critical parameters in drug design.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, application, and quality control of this valuable intermediate.

Physicochemical Properties

A clear understanding of the physicochemical properties of 3-Methoxy-2-methyl-6-(trifluoromethyl)aniline is essential for its effective use in synthesis and for ensuring safe handling.

| Property | Value | Source |

| CAS Number | 2090792-20-2 | [3] |

| Molecular Formula | C₉H₁₀F₃NO | [3] |

| Molecular Weight | 205.18 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid (predicted) | [4] |

| Boiling Point | 182-184 °C (for 2-Methyl-3-(trifluoromethyl)aniline) | [4] |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | [4] |

Synthesis and Mechanistic Insights: A Representative Pathway

While multiple synthetic routes to substituted trifluoromethylanilines exist, a common and effective strategy involves the multi-step transformation of a readily available starting material. The following proposed synthesis is a representative pathway, illustrating a logical sequence of reactions to obtain 3-Methoxy-2-methyl-6-(trifluoromethyl)aniline.

The synthesis commences with the nitration of a suitable substituted benzotrichloride, followed by fluorination and subsequent reduction of the nitro group to an amine.[5] A plausible starting material would be 2-methoxy-1-methyl-3-(trichloromethyl)benzene.

Step 1: Nitration The aromatic ring is first nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group. The directing effects of the methoxy and methyl groups will influence the position of nitration.

Step 2: Halogen Exchange (Halex) Reaction The trichloromethyl group is then converted to a trifluoromethyl group via a halogen exchange reaction, typically using a fluorinating agent such as hydrogen fluoride (HF) or antimony trifluoride (SbF₃).

Step 3: Reduction of the Nitro Group Finally, the nitro group is reduced to the primary amine using standard reduction methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid reduction (e.g., Fe/HCl), to yield the target molecule.

Caption: A representative synthetic pathway for 3-Methoxy-2-methyl-6-(trifluoromethyl)aniline.

Application in API Synthesis: A Representative Example

The aniline functionality of 3-Methoxy-2-methyl-6-(trifluoromethyl)aniline makes it an excellent nucleophile for the construction of a wide range of heterocyclic scaffolds and for amide bond formation, both of which are common motifs in active pharmaceutical ingredients (APIs). To illustrate its utility, we propose a representative synthesis of a hypothetical kinase inhibitor.

Hypothetical Target API: A Pyrimidine-Based Kinase Inhibitor

Many kinase inhibitors feature a substituted pyrimidine core. The aniline group of our intermediate can be used to install a key pharmacophore onto this core.

Reaction Scheme:

The synthesis involves a nucleophilic aromatic substitution (SNAᵣ) reaction between 3-Methoxy-2-methyl-6-(trifluoromethyl)aniline and a suitably activated pyrimidine, such as 2,4-dichloropyrimidine.

Caption: Representative synthesis of a hypothetical kinase inhibitor precursor.

Detailed Protocol for API Precursor Synthesis

Materials:

-

3-Methoxy-2-methyl-6-(trifluoromethyl)aniline (1.0 eq)

-

2,4-Dichloropyrimidine (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

n-Butanol (as solvent)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-Methoxy-2-methyl-6-(trifluoromethyl)aniline and n-butanol.

-

Stir the mixture at room temperature to ensure complete dissolution.

-

Add 2,4-dichloropyrimidine and DIPEA to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 117 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

-

Upon completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the crude residue in a suitable organic solvent such as ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired kinase inhibitor precursor.

Analytical and Quality Control Protocols

Rigorous analytical testing is crucial to ensure the identity, purity, and quality of 3-Methoxy-2-methyl-6-(trifluoromethyl)aniline and its derivatives. The following are recommended protocols based on established methods for similar compounds.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for assessing the purity of the intermediate and for monitoring reaction progress.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA)B: Acetonitrile with 0.1% TFA |

| Gradient | Start with a suitable ratio of A:B (e.g., 70:30), and ramp up the concentration of B over time. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities.

| Parameter | Recommended Condition |

| Column | A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium at a constant flow rate |

| Inlet Temperature | 250 °C |

| Oven Program | Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C). |

| MS Detector | Electron Ionization (EI) mode, scanning a suitable mass range (e.g., 40-400 m/z) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for the structural elucidation and confirmation of the intermediate. Predicted chemical shifts for key signals are provided below.

| Nucleus | Predicted Chemical Shift (ppm) and Multiplicity |

| ¹H NMR | Aromatic protons (~6.8-7.5 ppm), -OCH₃ (~3.9 ppm, singlet), -CH₃ (~2.2 ppm, singlet), -NH₂ (broad singlet, variable) |

| ¹³C NMR | Aromatic carbons (~110-155 ppm), -OCH₃ (~55 ppm), -CH₃ (~15 ppm), -CF₃ (quartet, ~125 ppm, J ≈ 270 Hz) |

| ¹⁹F NMR | A single peak for the -CF₃ group, typically in the range of -60 to -65 ppm (relative to CFCl₃) |

Safety and Handling

Hazard Identification (based on analog data):

-

Acute Toxicity: Harmful if swallowed or in contact with skin.[4]

-

Skin and Eye Irritation: Causes skin and serious eye irritation.[4]

-

Respiratory Irritation: May cause respiratory irritation.[5]

Recommended Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If working outside of a fume hood or with large quantities, use a NIOSH-approved respirator with an organic vapor cartridge.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[7] Keep the container tightly closed.

First Aid Measures (based on analog data):

-

In case of skin contact: Immediately wash with plenty of soap and water.[4]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing.[4]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[4]

Conclusion

3-Methoxy-2-methyl-6-(trifluoromethyl)aniline is a highly functionalized building block with significant potential in pharmaceutical synthesis. Its unique substitution pattern allows for the strategic introduction of a trifluoromethyl group, which can impart desirable properties to drug candidates. By understanding its synthesis, reactivity, and analytical characterization, and by adhering to strict safety protocols, researchers can effectively leverage this intermediate to accelerate the discovery and development of novel therapeutics.

References

-

[4]

Sources

- 1. 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Trifluoromethyl-6-mercurianiline Nucleotide, a Sensitive 19F NMR Probe for Hg(II)-mediated Base Pairing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. appretech.com [appretech.com]

- 4. rsc.org [rsc.org]

- 5. NP-MRD: 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0221106) [np-mrd.org]

- 6. Video: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives [jove.com]

- 7. rsc.org [rsc.org]

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Trifluoromethyl Anilines

Introduction: The Strategic Incorporation of the Trifluoromethyl Group into Heterocyclic Scaffolds

The introduction of a trifluoromethyl (CF₃) group into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1][2] This is attributed to the unique electronic properties of the CF₃ group, which can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive compounds.[1][2] Trifluoromethylated anilines are particularly valuable and versatile building blocks for the synthesis of a diverse array of heterocyclic compounds, which are prevalent structural motifs in numerous pharmaceuticals and agrochemicals.[1][3][4] This guide provides an in-depth exploration of established and innovative synthetic strategies for constructing key heterocyclic systems from trifluoromethylated anilines, complete with detailed experimental protocols and mechanistic insights.

I. Synthesis of Trifluoromethylated Quinolines and Isoquinolines

Quinolines and isoquinolines are fundamental bicyclic aromatic heterocycles that form the core of many natural products and synthetic drugs. The presence of a trifluoromethyl group can significantly modulate their pharmacological properties.[4]

A. Strategy 1: Cyclization of Anilines with Trifluoroacetoacetate